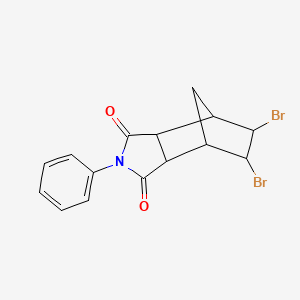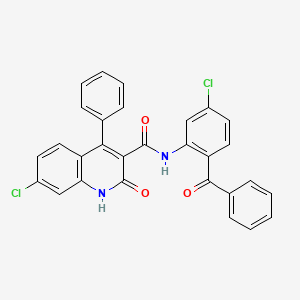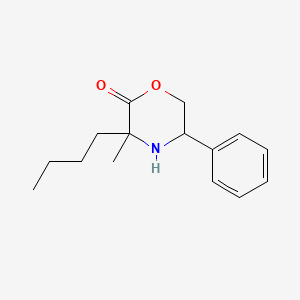![molecular formula C20H15ClN6 B15111640 7-(3-chloro-4-methylphenyl)-3-(4-methylphenyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidine](/img/structure/B15111640.png)
7-(3-chloro-4-methylphenyl)-3-(4-methylphenyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“7-(3-chloro-4-methylphenyl)-3-(4-methylphenyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidine” is a complex organic compound that belongs to the class of pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidines
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of “7-(3-chloro-4-methylphenyl)-3-(4-methylphenyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidine” typically involves multi-step organic reactions. The starting materials are usually substituted anilines and hydrazines, which undergo cyclization and condensation reactions under controlled conditions. Common reagents include strong acids or bases, catalysts, and solvents like ethanol or dimethyl sulfoxide (DMSO).
Industrial Production Methods
Industrial production of such compounds often involves optimizing the reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques like chromatography.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, often using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amines or alcohols.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it valuable in organic synthesis.
Biology
Biologically, compounds of this class have shown potential as enzyme inhibitors, receptor agonists or antagonists, and antimicrobial agents. They can be used in the development of new drugs or as tools in biochemical research.
Medicine
In medicine, these compounds are explored for their therapeutic potential in treating diseases such as cancer, inflammation, and infectious diseases. Their ability to interact with specific biological targets makes them promising candidates for drug development.
Industry
Industrially, these compounds can be used in the production of specialty chemicals, agrochemicals, and materials science. Their diverse reactivity and stability make them suitable for various applications.
Mecanismo De Acción
The mechanism of action of “7-(3-chloro-4-methylphenyl)-3-(4-methylphenyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidine” involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. These interactions can trigger downstream signaling pathways, leading to the desired biological effects.
Comparación Con Compuestos Similares
Similar Compounds
- 7-(3-chloro-4-methylphenyl)-3-(4-methylphenyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidine
- This compound
Uniqueness
The uniqueness of “this compound” lies in its specific substitution pattern and the resulting biological activity. Compared to similar compounds, it may exhibit different potency, selectivity, or pharmacokinetic properties, making it a valuable compound for further research and development.
Propiedades
Fórmula molecular |
C20H15ClN6 |
|---|---|
Peso molecular |
374.8 g/mol |
Nombre IUPAC |
10-(3-chloro-4-methylphenyl)-5-(4-methylphenyl)-3,4,6,8,10,11-hexazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaene |
InChI |
InChI=1S/C20H15ClN6/c1-12-3-6-14(7-4-12)18-24-25-20-16-10-23-27(19(16)22-11-26(18)20)15-8-5-13(2)17(21)9-15/h3-11H,1-2H3 |
Clave InChI |
NVIZYXRKXKKXEH-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)C2=NN=C3N2C=NC4=C3C=NN4C5=CC(=C(C=C5)C)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[1-(2-fluoroethyl)-1H-pyrazol-5-yl]-N-[(1-methyl-1H-pyrazol-3-yl)methyl]methanamine](/img/structure/B15111557.png)
![(2E)-3-(4-chlorophenyl)-N-[4-(4-fluorophenyl)-1,2,5-oxadiazol-3-yl]prop-2-enamide](/img/structure/B15111560.png)

![3-Ethyl-1-[(2-methylphenyl)methyl]-4a,5,6,7,8,8a-hexahydroquinazoline-2,4-dione](/img/structure/B15111583.png)
![2-Methoxy-4-[[(2-methylpyrazol-3-yl)methylamino]methyl]phenol;hydrochloride](/img/structure/B15111590.png)

![1-(4-fluorophenyl)-3-[(4-methoxyphenyl)amino]-1,5,6,7-tetrahydro-4H-indazol-4-one](/img/structure/B15111604.png)
![N-(3,5-dichlorophenyl)-2-{[4-methyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B15111607.png)
![7-(2-chlorophenyl)-2-(3-methylphenyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B15111612.png)

![1-[(3,5-dimethylisoxazol-4-yl)sulfonyl]-N-1,3-thiazol-2-ylprolinamide](/img/structure/B15111635.png)
![{[1-(2-fluoroethyl)-1H-pyrazol-3-yl]methyl}isobutylamine](/img/structure/B15111650.png)
![(3-fluorobenzyl){[1-(2-fluoroethyl)-1H-pyrazol-4-yl]methyl}amine](/img/structure/B15111662.png)
![3-chloro-N-[4-(thiophen-2-yl)-1,2,5-oxadiazol-3-yl]benzamide](/img/structure/B15111665.png)
